6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-(tridecafluorohexyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
4,6-DIMETHYL-2-{[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIMIDINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a triazolopyridazine moiety and a tridecafluorohexyl group
Preparation Methods
The synthesis of 4,6-DIMETHYL-2-{[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIMIDINE typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine intermediate, which is then coupled with the pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Scientific Research Applications
4,6-DIMETHYL-2-{[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-{[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIMIDINE involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity. The fluorinated alkyl chain enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds include:
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but lacks the triazolopyridazine and fluorinated alkyl chain, making it less hydrophobic and less bioavailable.
4,6-Dimethyl-2-pyrimidinamine: This compound also shares the pyrimidine core but differs in its substituents, leading to different chemical and biological properties.
4,6-DIMETHYL-2-{[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}PYRIMIDINE stands out due to its unique combination of a triazolopyridazine moiety and a fluorinated alkyl chain, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H9F13N6S |
---|---|
Molecular Weight |
576.3 g/mol |
IUPAC Name |
6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H9F13N6S/c1-6-5-7(2)32-11(31-6)37-9-4-3-8-33-34-10(36(8)35-9)12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h3-5H,1-2H3 |
InChI Key |
PUZWJJVOHWYICU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NN3C(=NN=C3C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=C2)C |
Origin of Product |
United States |
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